
1-Tetradecyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetradecyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science. The addition of a tetradecyl group to the benzimidazole core enhances its hydrophobicity, potentially altering its biological activity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tetradecyl-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with a tetradecyl aldehyde or tetradecyl carboxylic acid. The reaction is usually carried out under acidic or basic conditions, often using a catalyst to facilitate the cyclization process. For instance, the reaction can be performed in the presence of polyphosphoric acid or a Lewis acid like zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to ensure the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tetradecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids, and bases.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Applications De Recherche Scientifique
1-Tetradecyl-1H-benzimidazole has found applications in various scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific hydrophobic properties, such as coatings and surfactants.
Mécanisme D'action
The mechanism of action of 1-Tetradecyl-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The tetradecyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and cell membranes, potentially disrupting their function. This dual interaction can lead to various biological effects, including antimicrobial and antifungal activity.
Comparaison Avec Des Composés Similaires
1-Hexadecyl-1H-benzimidazole: Similar structure with a hexadecyl group instead of a tetradecyl group, showing comparable hydrophobic properties.
1-Octadecyl-1H-benzimidazole: Contains an octadecyl group, further increasing hydrophobicity and potentially altering biological activity.
1-Dodecyl-1H-benzimidazole: With a dodecyl group, this compound has slightly lower hydrophobicity compared to 1-Tetradecyl-1H-benzimidazole.
Uniqueness: this compound is unique due to its specific balance of hydrophobicity and biological activity. The tetradecyl group provides an optimal length for interactions with hydrophobic regions of biological molecules, making it a valuable compound for various applications in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
72816-80-9 |
|---|---|
Formule moléculaire |
C21H34N2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1-tetradecylbenzimidazole |
InChI |
InChI=1S/C21H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-19-22-20-16-13-14-17-21(20)23/h13-14,16-17,19H,2-12,15,18H2,1H3 |
Clé InChI |
QPHHOADAIHHOMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN1C=NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
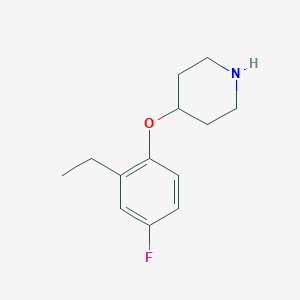
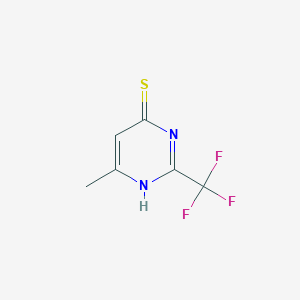
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
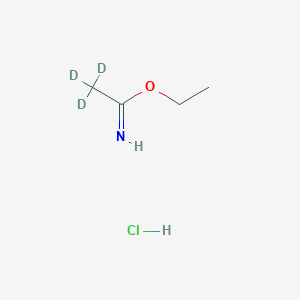
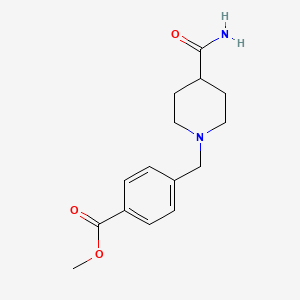

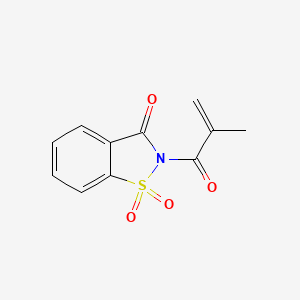
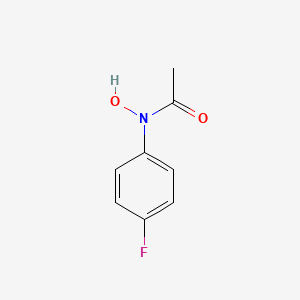
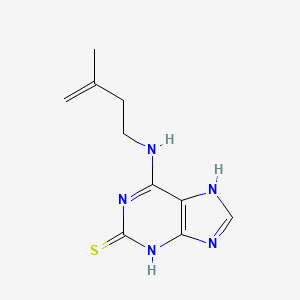
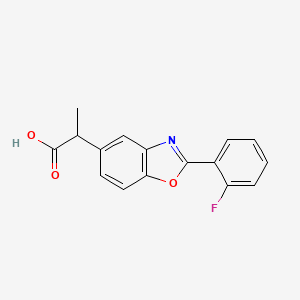
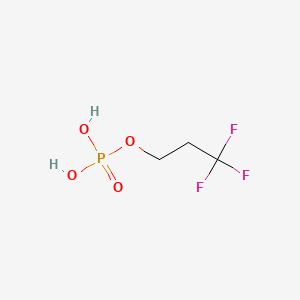
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
